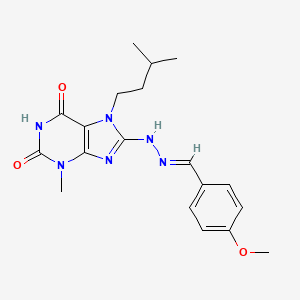
7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta©chromen-4(1H)-one: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a chromenone core with a phenyldiazenyl group and a hydroxy substituent, making it an interesting subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta©chromen-4(1H)-one typically involves multiple steps:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyldiazenyl Group: This step often involves the diazotization of aniline derivatives followed by coupling with the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of aniline derivatives.
Substitution: Formation of ethers or esters.
科学的研究の応用
Chemistry
In chemistry, 7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta©chromen-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the phenyldiazenyl group suggests possible applications in cancer treatment, as similar structures have shown activity against certain cancer cell lines.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its chromophore properties. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of 7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta©chromen-4(1H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the phenyldiazenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrochromen-4(1H)-one: Similar structure but lacks the cyclopenta ring.
8-(Phenyldiazenyl)-2,3-dihydrocyclopenta©chromen-4(1H)-one: Lacks the hydroxy group.
7-Hydroxy-2,3-dihydrocyclopenta©chromen-4(1H)-one: Lacks the phenyldiazenyl group.
Uniqueness
The presence of both the hydroxy and phenyldiazenyl groups in 7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta©chromen-4(1H)-one makes it unique
特性
分子式 |
C18H14N2O3 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC名 |
7-hydroxy-8-phenyldiazenyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C18H14N2O3/c21-16-10-17-14(12-7-4-8-13(12)18(22)23-17)9-15(16)20-19-11-5-2-1-3-6-11/h1-3,5-6,9-10,21H,4,7-8H2 |
InChIキー |
XRBPFCCDLOJHKP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)N=NC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11985082.png)

![4-tert-butyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11985092.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11985106.png)



![(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11985140.png)

![2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]-](/img/structure/B11985143.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11985147.png)

![2-[(4-Chlorophenyl)amino]-3-((E)-[(4-chlorophenyl)imino]methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11985153.png)
